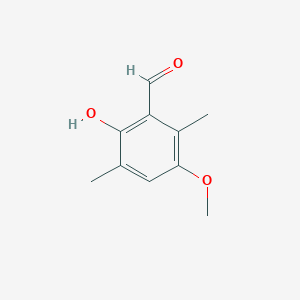

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O3. It is characterized by the presence of hydroxyl, methoxy, and dimethyl substituents on the benzene ring, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde typically involves the formylation of a substituted phenol. One common method is the Reimer-Tiemann reaction, where a phenol is treated with chloroform and a base, such as sodium hydroxide, to introduce the formyl group at the ortho position relative to the hydroxyl group .

Industrial Production Methods

In industrial settings, the compound can be synthesized through a multi-step process involving the methylation of a dimethylphenol followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-Hydroxy-5-methoxy-3,6-dimethylbenzoic acid.

Reduction: 2-Hydroxy-5-methoxy-3,6-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of various derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation produces 2-Hydroxy-5-methoxy-3,6-dimethylbenzoic acid.

- Reduction yields 2-Hydroxy-5-methoxy-3,6-dimethylbenzyl alcohol.

- Substitution can lead to various derivatives depending on the electrophile used .

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits notable antimicrobial and antioxidant activities. These properties make it a candidate for further investigation in the development of new antimicrobial agents and antioxidants .

Pharmacological Potential

Studies have highlighted the potential therapeutic applications of this compound in drug development. Its structural features may contribute to various biological activities, making it a subject of interest for pharmacological research .

Medical Applications

Therapeutic Research

Ongoing research aims to explore the compound's therapeutic potential against various diseases. Its ability to inhibit specific biochemical pathways suggests it could be developed into a drug for treating conditions such as cancer and viral infections .

Industrial Applications

Fragrance and Flavoring Industry

Due to its aromatic properties, this compound is utilized in the manufacture of fragrances and flavorings. Its unique scent profile makes it suitable for use in perfumes and food products .

Case Study 1: Antiviral Activity

A study investigated the compound's efficacy against Hepatitis C virus (HCV). The findings indicated that it exhibited significant inhibitory effects on viral replication with an EC50 value of less than 50 nM in cell-based assays .

Case Study 2: Cytotoxic Effects

In vitro studies assessed the cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of approximately 10 µM, indicating its potential as an anti-cancer agent by inducing apoptosis selectively in cancer cells while sparing normal cells .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions with amino acids and other nucleophiles, potentially modifying the function of proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-3,6-dimethylbenzaldehyde: Lacks the methoxy group, which affects its reactivity and biological activity.

2-Hydroxy-5-methoxybenzaldehyde: Lacks the dimethyl groups, resulting in different chemical properties and applications.

3,5-Dimethoxy-4-hydroxybenzaldehyde: Has methoxy groups at different positions, leading to variations in its chemical behavior.

Uniqueness

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups, along with the dimethyl substituents, makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde (also known as this compound or simply as a derivative of benzaldehyde) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of hydroxyl (-OH) and methoxy (-OCH₃) functional groups attached to a dimethyl-substituted benzaldehyde backbone. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study evaluating the bactericidal effects of phenolic benzaldehydes found that this compound showed significant activity against bacteria such as Escherichia coli and Listeria monocytogenes . The compound's effectiveness was attributed to its structural features that enhance interaction with microbial cell membranes.

Antioxidant Activity

The compound also displays antioxidant properties , which are crucial for protecting cells from oxidative stress. The presence of hydroxyl and methoxy groups allows it to scavenge free radicals effectively. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the modulation of cell signaling pathways that lead to apoptosis (programmed cell death). Research suggests that the compound may interact with specific molecular targets involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their function.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with amino acids and other nucleophiles, potentially modifying protein functions .

These interactions may alter enzyme activities and cellular responses, contributing to its antimicrobial and cytotoxic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and L. monocytogenes | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

In a comparative study on the bactericidal activities of various benzaldehydes, this compound was among the top performers against multiple pathogens. The study employed dose-response plots to determine effective concentrations (BA50 values), highlighting its potential for use in food preservation or as a disinfectant .

Eigenschaften

IUPAC Name |

2-hydroxy-5-methoxy-3,6-dimethylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-9(13-3)7(2)8(5-11)10(6)12/h4-5,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBZEYWCQOICPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.